molecular formula C10H14O4 B1497609 Diethyl 2-methylenecyclopropane-1,1-dicarboxylate CAS No. 106352-19-6

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Cat. No.: B1497609
CAS No.: 106352-19-6
M. Wt: 198.22 g/mol
InChI Key: OFZZBYRXKFCAPV-UHFFFAOYSA-N
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Description

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate ( 106352-19-6) is a highly valuable donor-acceptor (DA) cyclopropane extensively used as a versatile building block in organic synthesis. Its molecular structure, featuring electron-withdrawing ester groups and an electron-donating methylidene group, makes it a reactive substrate for ring-opening and annulation reactions under catalytic conditions. This compound is a key precursor for assembling complex carbocyclic structures; for instance, it undergoes catalytic annulation with 1,1-dicyanoalkenes to selectively form cyclopentylidenemalonates or spiro[2.3]hexane derivatives, valuable frameworks in medicinal chemistry . Furthermore, its reactivity profile allows it to serve as a synthetic intermediate for the development of novel compounds with potential anticonvulsant activity . The compound is also instrumental in methodologies such as the Tandem Oxidation Procedure (TOP) for the synthesis of complex esters . As a reagent, it enables researchers to explore new chemical spaces in the synthesis of natural product analogs and materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

diethyl 2-methylidenecyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-4-13-8(11)10(6-7(10)3)9(12)14-5-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZZBYRXKFCAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652224
Record name Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106352-19-6
Record name Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate (CAS Number: 106352-19-6) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various research studies, including case studies and data tables.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₄O₄
Molecular Weight198.216 g/mol
Density1.11 g/cm³
Boiling Point218.3 °C at 760 mmHg
Flash Point96.7 °C

The synthesis of this compound typically involves a reaction between diethyl malonate and a suitable halogenated cyclopropane precursor. The mechanism often involves nucleophilic substitution reactions, which can be influenced by various catalytic conditions such as temperature and solvent choice .

Antimicrobial Activity

Recent studies have indicated that derivatives of methylenecyclopropane compounds exhibit notable antimicrobial properties. For instance, compounds synthesized from methylenecyclopropanes have shown significant inhibitory effects against various bacterial strains, including Escherichia coli and Bacillus cereus. Specifically, one study reported a zone of inhibition of 2.2 ± 0.25 mm for Bacillus cereus at a concentration of 100 µL .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. It was found to exhibit promising IC50 values against α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The IC50 values reported were approximately 43.292 nmol, indicating a strong inhibitory capacity compared to known inhibitors like Acarbose (IC50 = 35.91 nmol) .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of diethyl 2-methylenecyclopropane derivatives demonstrated their effectiveness against several pathogenic bacteria. The results indicated that these compounds could serve as potential candidates for developing new antibacterial agents.

Case Study 2: Enzyme Inhibition in Diabetes Management

Another investigation focused on the role of this compound in managing diabetes through enzyme inhibition. The study highlighted its potential to lower blood glucose levels by inhibiting α-glucosidase activity, thus delaying carbohydrate absorption in the intestines.

Data Table: Biological Activities

Activity TypeTarget Organism/EnzymeMeasurement MethodResult (Zone of Inhibition/IC50)
AntimicrobialBacillus cereusZone of Inhibition2.2 ± 0.25 mm
AntimicrobialEscherichia coliZone of Inhibition1.2 ± 0.15 mm
Enzyme Inhibitionα-glucosidaseIC5043.292 nmol

Scientific Research Applications

Pharmaceutical Applications

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising biological activities, particularly in the treatment of metabolic disorders and infections.

Case Study: Antidiabetic Activity

Recent studies have highlighted the compound's derivatives as potential inhibitors of α-glucosidase, an enzyme linked to diabetes management. For instance, compounds derived from this compound exhibited IC50 values of 43.292 nmol and 48.638 nmol against α-glucosidase, indicating strong inhibitory activity .

Agrochemical Applications

The compound is also noted for its utility in developing insecticides and herbicides. The cyclopropane structure allows for modifications that enhance biological activity against pests while maintaining low toxicity to non-target organisms.

Case Study: Insecticide Development

Research has demonstrated that derivatives of this compound can be synthesized to yield effective insecticides. The synthesis process often involves reactions with halogenated compounds to produce cyclopropane derivatives that exhibit insecticidal properties .

Synthetic Applications

This compound is employed as a building block in organic synthesis. It can participate in various chemical reactions such as:

  • Catalytic Annulation : The compound can undergo annulation reactions with dicyanoalkenes using catalytic systems to produce complex cyclic structures .
  • Transesterification Reactions : It can be transformed into higher alkyl esters through transesterification processes, which are essential for producing more complex molecules used in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
PharmaceuticalsAntidiabetic agents (α-glucosidase inhibitors)
AgrochemicalsDevelopment of insecticides
Organic SynthesisBuilding block for complex cyclic structures
TransesterificationProduction of higher alkyl esters

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Cyclopropane-1,1-dicarboxylates vary based on substituents at the 2-position. Below is a comparative analysis of key derivatives:

Compound Substituent Molecular Formula Key Properties/Reactivity Applications
Diethyl 2-methylenecyclopropane-1,1-dicarboxylate Methylene (CH$_2$) C${12}$H${16}$O$_4$ Reacts with LiAlH$_4$ for reduction; brominates at methylene position . Synthesis of carbocyclic nucleosides (e.g., antiviral agents) .
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate Vinyl (CH$2$CH$2$) C${12}$H${18}$O$_4$ Low polymerization shrinkage (~8%); used in photopolymerizable resins . Dental composites, adhesives .
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate Phenyl (C$6$H$5$) C${16}$H${18}$O$_4$ Reacts with TaCl$_5$ and aldehydes to form tetrahydronaphthalenes . Synthesis of halogenated tetralins (e.g., 6-bromo-1-chloro derivatives) .
Dimethyl 2-methylcyclopropane-1,1-dicarboxylate Methyl (CH$_3$) C$8$H${12}$O$_4$ Higher volatility and solubility in polar solvents compared to ethyl esters . Intermediate in organocatalytic reactions .
Dimethyl ethylene-1,1-dicarboxylate Ethylene (CH$2$=CH$2$) C$6$H$8$O$_4$ Lacks cyclopropane ring; undergoes Michael additions . Polymer crosslinking agents .

Reactivity and Stability

  • Methylene vs. Vinyl Derivatives : The methylene group in this compound is electron-deficient, enabling nucleophilic attacks (e.g., bromination) . In contrast, the vinyl group in diethyl 2-vinylcyclopropane-1,1-dicarboxylate undergoes radical polymerization with minimal volume shrinkage (~8%) due to cyclopropane ring strain relief .
  • Phenyl Derivatives : The phenyl group stabilizes the cyclopropane ring via conjugation, enhancing reactivity in TaCl$_5$-mediated annulations with aldehydes to form tetrahydronaphthalenes (yields >80%) .
  • Methyl vs. Ethyl Esters : Methyl esters (e.g., dimethyl 2-methylcyclopropane-1,1-dicarboxylate) exhibit faster hydrolysis rates due to lower steric hindrance compared to ethyl esters .

Preparation Methods

Detailed Preparation Procedure

Step 1: Synthesis of Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate

  • Reagents: Starting from diethyl cyclopropane-1,1-dicarboxylate, the iodination is performed using iodine and a suitable base.
  • Conditions: The reaction is conducted in an organic solvent such as tetrahydrofuran (THF) or tetrahydrofuron at controlled temperatures.
  • Workup: The organic layer is washed with saturated sodium thiosulfate and brine solutions, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • Purification: Column chromatography on silica gel using a gradient of 0-10% ethyl acetate in petroleum ether yields the pure iodinated intermediate.
  • Yield: Approximately 66% yield of the iodinated compound as a pale yellow liquid.
  • Characterization: 1H-NMR and mass spectrometry confirm the structure with literature-consistent data.

Step 2: Conversion to Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

  • Reagents: Potassium tert-butoxide is used as a strong base to induce elimination of the iodide, generating the methylene group.
  • Solvent: Tetrahydrofuron is employed as the reaction medium.
  • Conditions: The reaction is performed under inert atmosphere at ambient temperature (~25-30 °C).
  • Workup: Similar washing and drying steps as Step 1, followed by concentration under reduced pressure.
  • Purification: Column chromatography with silica gel and an appropriate solvent system.
  • Yield: About 30% yield of the target compound as a pale yellow liquid.
  • Characterization: 1H-NMR shows characteristic methylene protons (δ 5.54-5.64 ppm), and MS data (m/z 199.2 [M+H]+) match literature values.

Reaction Conditions and Optimization

Parameter Step 1 (Iodination) Step 2 (Elimination)
Solvent Tetrahydrofuron (6.5 L for 1.68 moles) Tetrahydrofuron (6.5 L)
Base Not specified (iodination conditions vary) Potassium tert-butoxide (189.21 g, 1.68 moles)
Temperature Ambient to 25-30 °C Ambient to 25-30 °C
Atmosphere Argon (inert) Argon (inert)
Reaction Time Several hours (monitored by TLC) Several hours (monitored by TLC)
Purification Silica gel column chromatography Silica gel column chromatography
Yield 66% 30%

Mechanistic Insights

  • The iodination step introduces a good leaving group (iodide) at the 2-position of the cyclopropane ring.
  • The strong base potassium tert-butoxide abstracts a proton adjacent to the iodide, facilitating elimination to form the exocyclic methylene group.
  • The cyclopropane ring strain and the electron-withdrawing ester groups stabilize the intermediate and product, favoring the formation of the methylene derivative.

Summary Table of Key Data

Compound Yield (%) Physical State Key Spectral Data (1H-NMR, CDCl3) MS (m/z) [M+H]+
Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate 66 Pale yellow liquid 4.28-4.15 (m, 4H), 3.27-3.08 (m, 2H), 1.31-1.24 (m, 6H) 327.3
This compound 30 Pale yellow liquid 5.64-5.54 (m, 2H), 4.25-4.17 (m, 4H), 1.31-1.24 (m, 6H) 199.2

Q & A

Q. What are the established synthetic routes for diethyl 2-methylenecyclopropane-1,1-dicarboxylate, and how can purity be optimized?

The compound is classically synthesized via dehydrobromination of ethylene dibromide and diethyl malonate under basic conditions, as described in industrial production methods . For lab-scale synthesis, cyclopropanation reactions involving malonate esters and dihaloalkanes are common. Purification typically involves fractional distillation or column chromatography, with purity verified by HPLC (>95%) or 1H^1H-NMR (e.g., methylene proton signals at δ 5.2–5.8 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane ring integrity (e.g., cyclopropane protons at δ 1.2–2.0 ppm and ester carbonyls at δ 165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography to resolve stereochemical ambiguities in derivatives, as demonstrated in cyclopropane carboxamide studies .

Q. How can researchers troubleshoot low yields in hydrolysis reactions of this compound?

Hydrolysis to cyclopropane-1,1-dicarboxylic acid often suffers from low yields (~50%) due to steric hindrance. Optimize by:

  • Using excess aqueous NaOH (2–3 equiv.) under reflux.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
  • Monitoring progress via 1H^1H-NMR for ester signal disappearance (δ 4.1–4.3 ppm, quartets) .

Advanced Research Questions

Q. What strategies enable stereoselective annulation reactions using this compound as a building block?

N-Heterocyclic carbene (NHC) catalysts facilitate [4+2] annulation with pyrazolones, yielding tetrahydropyrano[2,3-c]pyrazoles. Key parameters:

  • Catalyst loading (5–10 mol% chiral NHCs).
  • Solvent choice (THF or DCM) to control enantioselectivity (up to 95% ee).
  • Post-reaction analysis via 1H^1H-NMR and chiral HPLC .

Q. How can computational methods elucidate the reactivity of the cyclopropane ring in ring-opening reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring-opening pathways, such as vinylcyclopropane rearrangements. Analyze:

  • Transition states for bond cleavage (activation energies ~25–30 kcal/mol).
  • Frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity .

Q. What experimental and analytical approaches resolve contradictions in reported reactivity data?

Conflicting reactivity outcomes (e.g., competing [2+1] vs. [3+2] cycloadditions) require:

  • Controlled kinetic studies using in situ IR or 1H^1H-NMR.
  • Systematic variation of dienophiles (e.g., electron-deficient vs. electron-rich).
  • Cross-validation with literature protocols for analogous cyclopropane esters .

Q. How can Ru-catalyzed ring-closing metathesis (RCM) be adapted for derivatives of this compound?

Ru-4g catalysts enable RCM of diethyl cyclopentene-1,1-dicarboxylate analogs. Key steps:

  • Substrate-to-catalyst ratio (100:1) in toluene at 110°C.
  • Termination with ethyl vinyl ether (EVE) to quench active catalysts.
  • Yield determination via 1H^1H-NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. What methodologies enhance scalability for multi-step syntheses involving this compound?

Challenges in scaling (e.g., low hydrolysis yields) are addressed by:

  • Continuous-flow reactors to improve mixing and heat transfer.
  • Catalytic recycling (e.g., immobilized lipases for ester hydrolysis).
  • DoE (Design of Experiments) to optimize solvent/base stoichiometry .

Q. How does the compound’s electronic structure influence its role in heterocyclic synthesis?

The electron-deficient cyclopropane ring acts as a dipolarophile in 1,3-dipolar cycloadditions with nitrones. Key analyses:

  • 1H^1H-NMR monitoring of regioselectivity (endolexo ratios).
  • X-ray structures of adducts to confirm stereochemistry .

Q. What advanced techniques validate mechanistic hypotheses for cyclopropane ring functionalization?

  • Isotopic labeling (e.g., 13C^{13}C-cyclopropane) to track bond cleavage via 13C^{13}C-NMR.
  • Time-resolved UV-vis spectroscopy for rapid kinetic profiling.
  • Cryogenic trapping of intermediates in matrix-isolation experiments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2-methylenecyclopropane-1,1-dicarboxylate
Reactant of Route 2
Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

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